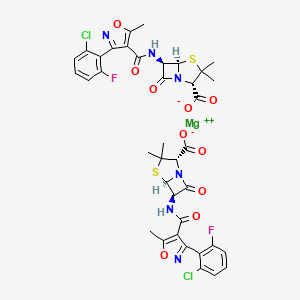

Floxacillin magnesium anhydrous

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

フルクロキサシリンマグネシウムは、フルクロキサシリンのマグネシウム塩形で、狭域スペクトルのβラクタム系抗生物質です。 主にグラム陽性菌、特にペニシリナーゼ産生黄色ブドウ球菌、メチシリン感受性黄色ブドウ球菌(MSSA)などによる感染症の治療に使用されます 。 この化合物は、βラクタマーゼ酵素に対して安定であることが知られており、これらの酵素を産生する細菌に対しても有効です .

2. 製法

合成経路と反応条件: フルクロキサシリンマグネシウムは、ペニシリン核である6-アミノペニシラン酸から合成されます。反応条件は、通常、目的の生成物を形成するために、有機溶媒と特定の触媒の使用を含みます。

工業的製造方法: フルクロキサシリンマグネシウムの工業的製造は、高収率と純度を確保するために、制御された条件下での大規模化学合成を含みます。 このプロセスには、不純物を除去し、化合物の所望の医薬品グレードを実現するためのいくつかの精製ステップが含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Flucloxacillin magnesium is synthesized from the penicillin nucleus, 6-aminopenicillanic acid. . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of flucloxacillin magnesium involves large-scale chemical synthesis under controlled conditions to ensure high yield and purity. The process includes several purification steps to remove impurities and achieve the desired pharmaceutical grade of the compound .

化学反応の分析

反応の種類: フルクロキサシリンマグネシウムは、次のようなさまざまな化学反応を起こします。

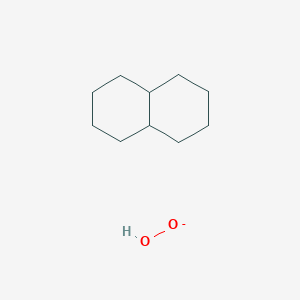

酸化: フルクロキサシリンは、特定の条件下で酸化され、分解生成物を形成します。

還元: 還元反応はそれほど一般的ではありませんが、特定の条件下で起こる可能性があります。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: メトキシドナトリウムなどの強力な求核試薬.

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりさまざまな分解生成物が生成される可能性があり、置換反応により修飾されたフルクロキサシリン誘導体が生成される可能性があります .

科学的研究の応用

フルクロキサシリンマグネシウムは、幅広い科学研究の応用範囲を持っています。

化学: βラクタム系抗生物質とその細菌酵素との相互作用を研究するためのモデル化合物として使用されます。

生物学: 細菌細胞壁合成への影響とペニシリン結合タンパク質との相互作用について調査されています。

作用機序

フルクロキサシリンマグネシウムは、細菌細胞壁の内側に存在する特定のペニシリン結合タンパク質(PBP)に結合することによって効果を発揮します。 この結合は、細菌細胞壁合成の第3段階、つまり最終段階を阻害し、オートリシンなどの細菌細胞壁の自己分解酵素によって媒介される細胞溶解を引き起こします 。 この化合物は、βラクタマーゼ酵素に対して安定であるため、βラクタマーゼ産生菌に対しても有効です .

類似化合物:

ジクロキサシリン: 同じ薬物動態と抗菌活性を示しますが、フルクロキサシリンは重篤な肝臓の副作用の発現率が高いです.

オキサシリン: 同様の用途を持つ別のβラクタム系抗生物質ですが、薬物動態は異なります。

クロキサシリン: 抗菌活性は似ていますが、薬物動態と副作用の発現率が異なります.

独自性: フルクロキサシリンマグネシウムは、βラクタマーゼ酵素に対して安定であり、ペニシリナーゼ産生黄色ブドウ球菌に有効であるという点で独特です。 これは、耐性菌による感染症の治療に有効な抗生物質となっています .

類似化合物との比較

Dicloxacillin: Similar pharmacokinetics and antibacterial activity, but flucloxacillin has a higher incidence of severe hepatic adverse effects.

Oxacillin: Another beta-lactam antibiotic with similar uses but different pharmacokinetic properties.

Cloxacillin: Shares similar antibacterial activity but differs in its pharmacokinetic profile and adverse effect profile.

Uniqueness: Flucloxacillin magnesium is unique due to its stability against beta-lactamase enzymes and its effectiveness against penicillinase-producing staphylococci. This makes it a valuable antibiotic for treating infections caused by resistant bacteria .

特性

CAS番号 |

40182-54-5 |

|---|---|

分子式 |

C38H32Cl2F2MgN6O10S2 |

分子量 |

930.0 g/mol |

IUPAC名 |

magnesium;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/2C19H17ClFN3O5S.Mg/c2*1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h2*4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/q;;+2/p-2/t2*13-,14+,17-;/m11./s1 |

InChIキー |

LYQDZCZZTPNAIP-VZHMHXRYSA-L |

異性体SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Mg+2] |

正規SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Mg+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B12302585.png)

![rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)

![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)

![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)